molecular formula C13H11BrN2O2S B3011338 2-bromo-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide CAS No. 1396848-60-4

2-bromo-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide

Cat. No.: B3011338
CAS No.: 1396848-60-4
M. Wt: 339.21
InChI Key: MTDFGSADGBKULB-UHFFFAOYSA-N
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Description

2-bromo-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C13H11BrN2O2S and its molecular weight is 339.21. The purity is usually 95%.
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Biological Activity

2-bromo-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide is a heterocyclic compound that has garnered attention for its potential biological activities. With a molecular formula of C13H11BrN2O2S and a molecular weight of 339.21 g/mol, this compound is structurally related to other thiazole derivatives known for their diverse pharmacological properties.

  • IUPAC Name : 2-bromo-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)benzamide
  • CAS Number : 1396848-60-4
  • Molecular Formula : C13H11BrN2O2S
  • Molecular Weight : 339.21 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. This compound may modulate enzyme activity or receptor interactions, leading to various therapeutic effects. Research indicates that compounds with similar structural motifs often exhibit anticancer and antimicrobial properties due to their ability to inhibit critical cellular pathways.

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives in cancer therapy. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µg/mL)
Compound AA431 (human epidermoid carcinoma)1.98 ± 1.22
Compound BJurkat (T-cell leukemia)1.61 ± 1.92
This compoundTBDTBD

Case Study : A study on thiazole-based compounds demonstrated that the presence of electron-donating groups significantly enhances anticancer activity by improving binding affinity to target proteins involved in cell proliferation and survival pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known for their effectiveness against various bacterial strains.

Research Findings :

  • A series of substituted thiazole compounds exhibited antimicrobial activity comparable to standard antibiotics like norfloxacin.
  • The structure-activity relationship (SAR) analysis revealed that modifications on the thiazole ring could enhance the antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the positioning and nature of substituents on the thiazole and benzene rings are crucial for biological activity. For example:

  • Electron-Drawing Groups : Enhance binding affinity and potency against cancer cell lines.
  • Electron-Donating Groups : Improve solubility and bioavailability.

Scientific Research Applications

Antimicrobial Activity

Recent studies indicate that 2-bromo-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide exhibits notable antimicrobial properties. The compound's efficacy against various bacterial strains has been tested, revealing promising results.

Case Study: Antimicrobial Evaluation

  • Pathogens Tested :
    • Staphylococcus aureus
    • Escherichia coli
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 - 1.0 μg/mL
Escherichia coli0.5 - 1.0 μg/mL

The mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, leading to cell death. This suggests potential for development into antibacterial agents.

Anticancer Research

The compound has also been studied for its anticancer properties. Preliminary findings suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

  • Cell Lines Tested :
    • Human breast cancer (MCF-7)
    • Human lung cancer (A549)
Cell LineIC50 Value (μM)
MCF-710
A54915

These findings indicate that the compound may serve as a lead structure for the development of new anticancer drugs.

Synthetic Applications

This compound can be utilized as an intermediate in organic synthesis. Its bromine atom can undergo nucleophilic substitution reactions to form various derivatives.

Synthetic Pathways

Common synthetic routes include:

  • Substitution Reactions : The bromine atom can be replaced with amines or thiols.
Reaction TypeReagents UsedConditions
Nucleophilic SubstitutionSodium hydride (NaH), DMFReflux
OxidationPotassium permanganate (KMnO4)Acetic acid medium
ReductionSodium borohydride (NaBH4)Ethanol solvent

These reactions enable the production of a variety of functionalized compounds useful in pharmaceuticals and agrochemicals.

While the compound shows potential therapeutic applications, it is essential to consider its toxicity profile. Studies have indicated that it may cause skin irritation and is harmful if swallowed.

Toxicity Profile

  • Acute Toxicity : H302 (harmful if swallowed)
  • Skin Irritation : H315 (causes skin irritation)

Q & A

Q. Basic: What are the key physicochemical properties of 2-bromo-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide, and how do they influence its reactivity in synthetic pathways?

Answer:
The compound’s reactivity is governed by its hydrogen bond donor/acceptors, topological polar surface area (TPSA), and hydrophobicity (logP). Key properties include:

  • Hydrogen bond donors : 1 (amide NH group) .
  • Hydrogen bond acceptors : 4 (pyrano-thiazole oxygen and thiazole nitrogen, benzamide carbonyl oxygen, bromine) .
  • TPSA : 76.4 Ų (moderate polarity, influencing solubility and membrane permeability) .
  • logP : ~1 (suggests moderate lipophilicity, balancing solubility and bioavailability) .

These properties guide solvent selection (e.g., ethanol for reflux synthesis due to polarity) and reaction conditions (e.g., glacial acetic acid as a catalyst in condensation reactions) .

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret critical spectral data?

Answer:

  • 1H/13C NMR :
    • Amide proton : Typically appears as a singlet at δ ~8.0–8.5 ppm (e.g., δ 8.13–8.15 ppm in analogous bromobenzamides) .
    • Pyrano-thiazole protons : Multiplets between δ 2.45–7.74 ppm, reflecting diastereotopic hydrogens in the fused ring system .
  • IR Spectroscopy :
    • Amide C=O stretch : ~1650 cm⁻¹ .
    • Thiazole C-S/C=N : Bands at 600–700 cm⁻¹ .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 310 [M⁺] in brominated analogs) confirm molecular weight .

Methodological Tip : Compare spectral data with structurally similar compounds (e.g., N-(4-aryl-thiazol-2-yl) derivatives) to resolve ambiguities .

Q. Advanced: How can researchers optimize the synthesis yield of this compound under varying catalytic conditions?

Answer:
Optimization strategies include:

  • Catalyst Screening : Use glacial acetic acid (5 drops) for acid-catalyzed condensation, as shown in analogous triazole-thiazole syntheses (yield: ~81%) .
  • Solvent Selection : Absolute ethanol under reflux improves solubility of intermediates (e.g., substituted benzaldehydes) .
  • Reaction Time : Extend reflux duration to ≥4 hours for complete cyclization of the pyrano-thiazole core .

Table 1 : Synthesis Conditions and Yields for Analogous Compounds

Reaction ComponentOptimal ConditionYield (%)Reference
Benzaldehyde derivative0.001 mol, 4h reflux81
Ethanol solventAbsolute, 5 drops HAc75–85

Q. Advanced: What strategies are recommended for resolving contradictory biological activity data across different assay systems?

Answer:

  • Assay Validation : Use standardized protocols (e.g., MIC assays for antimicrobial activity) to minimize variability .
  • Control Compounds : Include structurally similar analogs (e.g., 4-methoxy-N-thieno[2,3-d]pyrimidin-2-yl benzamide) as internal benchmarks .
  • Mechanistic Studies : Combine in vitro assays with molecular docking to identify target interactions (e.g., thiazole binding to bacterial enzymes) .

Case Study : Inconsistent antifungal activity in N-(4-aryl-thiazol-2-yl) derivatives was resolved by correlating logP with membrane permeability .

Q. Advanced: How should environmental fate studies be designed to assess the ecological impact of this compound?

Answer:
Follow tiered experimental frameworks from environmental chemistry projects (e.g., Project INCHEMBIOL):

Laboratory Studies :

  • Determine hydrolysis/photolysis rates under varying pH and UV light .
  • Measure logD (pH-dependent logP) to predict soil adsorption .

Ecosystem Modeling :

  • Use compartmental models (e.g., EQC) to simulate distribution in water, soil, and biota .

Toxicity Screening :

  • Conduct acute/chronic assays on Daphnia magna (aquatic) and Eisenia fetida (terrestrial) .

Critical Consideration : Monitor abiotic transformations (e.g., debromination) that may generate more persistent metabolites .

Q. Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced pharmacological activity?

Answer:

  • Core Modifications :
    • Replace bromine with electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability .
    • Introduce methyl groups to the pyrano-thiazole ring to improve hydrophobic interactions .
  • Amide Substitutions :
    • Replace benzamide with pyrazine-2-carboxamide to diversify hydrogen bonding .

Table 2 : SAR Trends in Analogous Compounds

ModificationBiological ImpactReference
Trifluoromethyl addition↑ Lipophilicity, ↑ Stability
Methoxy substitution↑ Antifungal activity

Properties

IUPAC Name

2-bromo-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2S/c14-9-4-2-1-3-8(9)12(17)16-13-15-10-5-6-18-7-11(10)19-13/h1-4H,5-7H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDFGSADGBKULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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